molecular formula C10H6N2O B1393430 2-(2-Furyl)isonicotinonitrile CAS No. 1235440-87-5

2-(2-Furyl)isonicotinonitrile

Cat. No. B1393430
CAS RN: 1235440-87-5
M. Wt: 170.17 g/mol
InChI Key: RIBJEWUKLBLADD-UHFFFAOYSA-N
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Description

2-(2-Furyl)isonicotinonitrile is an organic compound with the molecular formula C10H6N2O . It is used as a reactant in the preparation of primary arylpyridylalkylamines via tandem photocatalyzed coupling of O-benzoyl oximes with cyanoarenes .


Synthesis Analysis

The synthesis of furanyl-functionalised terpyridines, which could potentially include 2-(2-Furyl)isonicotinonitrile, involves various methodologies such as the ring closure of 1,5-diketones and cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of 2-(2-Furyl)isonicotinonitrile consists of a pyridine ring with a nitrile group attached to it . The molecular weight of this compound is 170.17 g/mol.


Chemical Reactions Analysis

Furanyl-functionalised terpyridines, including potentially 2-(2-Furyl)isonicotinonitrile, find applications in various fields including coordination chemistry, medicinal chemistry, and material sciences . They are known to undergo chemical and electrochemical oxidation to afford polymers .

Scientific Research Applications

Comprehensive Analysis of 2-(furan-2-yl)pyridine-4-carbonitrile Applications in Scientific Research

While specific applications of 2-(furan-2-yl)pyridine-4-carbonitrile, also known as 2-(2-Furyl)isonicotinonitrile or 2-(furan-2-yl)isonicotinonitrile, are not extensively documented in the available literature, we can infer potential applications based on the properties of furan derivatives and isonicotinonitrile compounds. Below are some fields where related compounds have been applied, which could suggest possible research avenues for 2-(furan-2-yl)pyridine-4-carbonitrile:

properties

IUPAC Name

2-(furan-2-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBJEWUKLBLADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Furyl)isonicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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